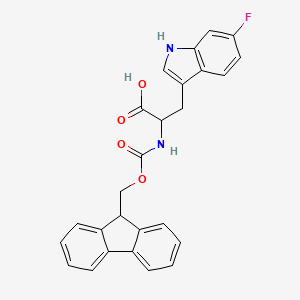

Fmoc-6-fluoro-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQAUDMHOJUTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219392-55-8 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Fmoc-6-fluoro-DL-tryptophan

The following technical guide is designed for direct application in biochemical research and drug discovery workflows.

Advanced Fluorinated Probes for NMR Structural Biology and Peptide Engineering

Executive Summary

Fmoc-6-fluoro-DL-tryptophan (Fmoc-6-F-Trp) is a specialized non-canonical amino acid derivative used primarily as a sensitive reporter probe in protein NMR spectroscopy and as a metabolic modulator in medicinal chemistry.[1] By introducing a fluorine atom at the 6-position of the indole ring, researchers gain a "spy" nucleus (

This guide details the physicochemical properties, synthetic integration strategies (SPPS), and analytical applications of Fmoc-6-F-Trp, providing a self-validating framework for its use in high-fidelity molecular engineering.

Physicochemical Profile

The fluorination of the indole ring alters the electronic density of the aromatic system, influencing both the acidity of the indole NH and the lipophilicity of the side chain.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid |

| CAS Number | 1219392-55-8 (Fmoc-derivative); 7730-20-3 (Free acid) |

| Molecular Formula | |

| Molecular Weight | 444.46 g/mol |

| Chirality | DL (Racemic Mixture) |

| Solubility | Soluble in DMF, DMSO, MeOH.[3] Sparingly soluble in water.[3] |

| Appearance | White to off-white crystalline powder |

| ~280 nm (Indole characteristic, slightly shifted by F) | |

| Storage | -20°C, Desiccated, Protect from Light (Indole oxidation risk) |

Structural Analysis: The Fluorine Effect

The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the indole ring.

-

pKa Shift: The acidity of the indole NH is slightly increased compared to native Trp.

-

Lipophilicity: Fluorine increases the hydrophobicity of the residue, potentially stabilizing interactions in hydrophobic protein cores.

-

NMR Sensitivity: The 6-position is solvent-exposed in many fold geometries, making it an excellent reporter for solvent accessibility and ligand binding.

Applications in Drug Discovery & Structural Biology

NMR Spectroscopy: The "Stealth" Probe

is virtually absent in biological systems, providing a zero-background signal. Fmoc-6-F-Trp is incorporated into peptides to monitor:-

Conformational Dynamics: Chemical shift changes (

) correlate with local dielectric constant changes (e.g., burying the residue during folding). -

Ligand Binding: Perturbation of the

signal upon ligand interaction allows for

Metabolic Stability & Inhibition

In medicinal chemistry, the 6-fluoro modification blocks metabolic hydroxylation at the 6-position. Furthermore, 6-fluoro-tryptophan acts as a serotonin synthesis inhibitor , disrupting the biosynthetic pathway from Tryptophan

Fluorescence Quenching

Unlike native Tryptophan, which is highly fluorescent, fluorinated tryptophans often exhibit altered quantum yields. 6-F-Trp typically displays a blue-shifted emission maximum and can exhibit different quenching dynamics, useful for separating signals in multi-tryptophan proteins.

Solid Phase Peptide Synthesis (SPPS) Protocol

Critical Note on Racemates: As this reagent is a DL-mixture , the resulting peptide product will be a diastereomeric mixture. For high-precision biological therapeutics, chiral separation (HPLC) of the final peptide is required unless the DL-isomer is intentionally used for screening stereochemical activity.

Workflow Diagram: Fmoc-6-F-Trp Integration

The following Graphviz diagram outlines the logic flow for coupling this sensitive residue, emphasizing the prevention of indole oxidation.

Caption: Logic flow for SPPS integration. Note the inclusion of EDT (Ethanedithiol) in the cleavage cocktail to scavenge carbocations and protect the electron-rich indole ring from alkylation.

Detailed Protocol Steps

Step 1: Resin Preparation

Swell the resin (Rink Amide or Wang) in DMF for 30 minutes.

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle: Treat 2

10 minutes. -

Wash: Flow DMF extensively (5

) to remove all traces of piperidine (which can cause racemization in sensitive Cys/His residues, though less critical for Trp).

Step 3: Activation & Coupling

-

Stoichiometry: Use 3-4 equivalents of Fmoc-6-F-DL-Trp relative to resin loading.

-

Activator: HBTU (3 eq) / DIPEA (6 eq) OR DIC (3 eq) / Oxyma Pure (3 eq).

-

Expert Insight: DIC/Oxyma is preferred to minimize racemization, though with a DL-starting material, this is moot. However, it suppresses side reactions like aspartimide formation in adjacent residues.

-

-

Time: 60 minutes at room temperature.

Step 4: Cleavage & Scavenging (Crucial)

The indole ring of 6-F-Trp is electron-rich (though less than native Trp due to F). It is susceptible to alkylation by t-butyl cations released during deprotection.

-

Cocktail: Reagent K or similar: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) .

-

Alternative: TFA/TIS/H2O (95:2.5:2.5) if odor-free is required, but EDT is superior for Trp preservation.

-

Duration: 2-3 hours. Precipitate in cold diethyl ether.

Handling & Stability

Storage Protocol

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen. The fluorinated indole is still susceptible to photo-oxidation.

-

Shelf Life: ~2 years if kept desiccated and dark.

Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

PPE: Standard laboratory gloves, safety glasses, and fume hood usage are mandatory during handling, especially for the fine powder form.

References

-

Cayman Chemical. (2022).[3] 6-fluoro-DL-Tryptophan Product Information & Safety Data Sheet. Link

-

Chanut, E., et al. (1993). "Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway." Biochemical Pharmacology, 45(5), 1049-1057.[3] Link

-

Draheim, K., et al. (2024).[2] "Genetic Encoding of Fluoro-L-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy." Journal of the American Chemical Society, 146. Link[4]

-

Mercier, K. A., et al. (2019).[5] "19F NMR relaxation studies of fluorosubstituted tryptophans." Journal of Biomolecular NMR, 73, 275–284. Link

-

Alfa Chemistry. (n.d.). This compound Product Details (CAS 1219392-55-8).[6][7] Link

Sources

- 1. Product Name Index | Ambeed [ambeed.com]

- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. 1219392-55-8|this compound|this compound|MFCD02682361-范德生物科技公司 [bio-fount.com]

- 7. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to Fmoc-6-Fluoro-Tryptophan: Properties, Synthesis, and Applications

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Tryptophan, a fundamental aromatic amino acid, is a crucial component in protein structure and function, serving as a precursor to vital biomolecules like serotonin and melatonin.[1][2] The strategic modification of its indole ring system offers a powerful tool for modulating the properties of peptides and proteins. This guide focuses on a particularly impactful derivative, 6-fluoro-tryptophan, and its Nα-Fmoc protected form, a cornerstone reagent in modern peptide chemistry.

A critical point of clarification for researchers is the distinction between stereoisomers and their corresponding Chemical Abstracts Service (CAS) numbers. While the term "DL-tryptophan" refers to a racemic mixture of both D and L enantiomers, the vast majority of commercially available and synthetically utilized fluorinated tryptophan derivatives for peptide synthesis are enantiomerically pure. This guide will primarily focus on the L-enantiomer, Fmoc-6-fluoro-L-tryptophan , which is the form predominantly used in solid-phase peptide synthesis (SPPS).

Navigating the CAS Number Landscape for 6-Fluoro-Tryptophan Derivatives

Precision in identifying chemical compounds is paramount in research and development. The CAS number serves as a unique and unambiguous identifier. For 6-fluoro-tryptophan and its derivatives, several distinct CAS numbers exist, each corresponding to a specific chemical entity. Misinterpretation can lead to significant errors in experimental design and procurement.

| Compound Name | Stereochemistry | CAS Number | Notes |

| 6-Fluoro-DL-Tryptophan | Racemic Mixture (D and L) | 7730-20-3 | The unprotected, racemic starting material.[2] |

| 6-Fluoro-L-Tryptophan | L-Enantiomer | 19310-00-0 | The enantiomerically pure, unprotected amino acid.[3] |

| Fmoc-6-fluoro-L-tryptophan | L-Enantiomer | 908847-01-8 | The standard Fmoc-protected version for SPPS.[4] |

It is crucial for researchers to use the specific CAS number for the exact compound required for their application. For peptide synthesis utilizing Fmoc chemistry, CAS 908847-01-8 is the correct identifier for the L-enantiomer.

Physicochemical Properties and Structural Advantages

The introduction of a fluorine atom at the 6-position of the tryptophan indole ring is not a trivial substitution. This modification imparts unique physicochemical properties that can be leveraged in drug design and protein engineering.[5][6]

Key Properties of Fmoc-6-fluoro-L-tryptophan (CAS: 908847-01-8):

| Property | Value | Source |

| Molecular Formula | C26H21FN2O4 | [4] |

| Molecular Weight | 444.4 g/mol | [4] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in organic solvents like DMF and DMSO | [1] |

| Purity | ≥95% (typically assessed by HPLC) | [2] |

Causality Behind Experimental Choices:

-

Why Fluorine? The high electronegativity and small van der Waals radius of fluorine introduce minimal steric bulk while significantly altering the electronic properties of the indole ring.[6] This can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to enzymatic degradation at that position.[7][8]

-

Modulated Binding Affinity: The altered electron distribution can change hydrogen bonding capabilities and π-π stacking interactions, potentially enhancing binding to target receptors.[5][6][9]

-

Improved Pharmacokinetics: Changes in lipophilicity can affect membrane permeability and overall drug distribution.[8][10]

-

-

Why the 6-Position? Substitution at the 6-position specifically modifies the benzene portion of the indole ring, influencing its electronic character without directly interfering with the pyrrole nitrogen, which is often involved in crucial hydrogen bonding interactions.

-

Why the Fmoc Group? The 9-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis.[7] It provides robust protection of the alpha-amino group during peptide bond formation and can be cleanly removed under mild basic conditions (typically with piperidine), ensuring the integrity of the growing peptide chain.[11]

Synthesis and Purification: A Validated Protocol

The synthesis of Fmoc-6-fluoro-L-tryptophan begins with the parent amino acid, 6-fluoro-L-tryptophan. The key step is the protection of the α-amino group with the Fmoc moiety.

Caption: General workflow for the synthesis of Fmoc-6-fluoro-L-tryptophan.

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve 6-Fluoro-L-Tryptophan (1 equivalent) in a suitable aqueous basic solution, such as 10% sodium carbonate, in a reaction vessel.

-

Addition of Fmoc Source: In a separate flask, dissolve Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (approx. 1.1 equivalents) in a solvent like dioxane or acetone.

-

Reaction: Slowly add the Fmoc solution to the stirring amino acid solution at room temperature. Maintain the pH of the reaction mixture in the basic range (pH 8-9) by adding a base as needed.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Workup: Once the reaction is complete, dilute the mixture with water and wash with a non-polar solvent like ether to remove unreacted Fmoc-Cl.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of ~2. The Fmoc-protected amino acid will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the final, pure product.

Self-Validating System: The success of each step is validated by straightforward analytical checks. TLC confirms the consumption of starting material, pH measurement ensures optimal reaction conditions, and the precipitation upon acidification provides a clear indication of product formation. Final purity is confirmed via HPLC and identity by Mass Spectrometry and NMR.

Quality Control and Characterization

Ensuring the identity and purity of Fmoc-6-fluoro-L-tryptophan is critical for its successful application in peptide synthesis.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% TFA). The product should appear as a single, sharp peak.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. For Fmoc-6-fluoro-L-tryptophan, the expected mass would correspond to its molecular weight of 444.4 g/mol .[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. ¹H NMR will show characteristic peaks for the Fmoc group and the tryptophan side chain. Crucially, ¹⁹F NMR will show a signal confirming the presence and chemical environment of the fluorine atom.

Applications in Peptide Synthesis and Drug Discovery

The primary application of Fmoc-6-fluoro-L-tryptophan is as a building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into a peptide sequence can be a strategic decision in drug design.[8]

Sources

- 1. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

Fmoc-6-fluoro-DL-tryptophan stability and storage conditions

Technical Guide: Stability Profiling and Storage Protocols for Fmoc-6-fluoro-DL-tryptophan

Content Type: In-Depth Technical Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Researchers Version: 1.0

Executive Summary

This compound is a specialized amino acid derivative widely employed as a mechanistic probe in serotonin pathway studies, a 19F-NMR reporter in structural biology, and a building block for fluorinated peptide therapeutics.[1] While the 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust N-terminal protection, the indole side chain introduces significant stability challenges.[1]

This guide moves beyond generic storage advice to address the specific physicochemical vulnerabilities of the 6-fluoroindole moiety. It integrates electronic structure analysis with practical handling protocols to ensure reagent integrity over extended storage periods.[1]

Chemical Identity & Physicochemical Profile

Understanding the specific molecular architecture is the first step in effective stewardship.[1]

| Property | Detail |

| Compound Name | This compound |

| Chemical Structure | (2RS)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(6-fluoro-1H-indol-3-yl)propanoic acid |

| Molecular Weight | ~444.45 g/mol |

| CAS Number | 7730-20-3 (refers to free amine 6-fluoro-DL-tryptophan); Note: Fmoc-protected DL-isoforms often lack unique CAS assignments in public registries.[1] Use 908847-01-8 (L-isomer) as a reference for chemical properties.[1] |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in water/methanol. |

| Appearance | Off-white to pale yellow crystalline powder.[1] |

Stability Mechanisms & Degradation Pathways[2]

The stability of this compound is governed by two competing functionalities: the base-labile Fmoc group and the oxidation-prone fluoroindole side chain.[1]

Indole Oxidation: The Primary Threat

Tryptophan derivatives are notoriously sensitive to Reactive Oxygen Species (ROS) and singlet oxygen (

-

Mechanism: Oxidative attack typically targets the C2-C3 double bond of the indole ring.[1] This leads to the formation of dioxetane intermediates, which cleave to yield N-formylkynurenine (NFK) and subsequently Kynurenine (KYN) .

-

The Fluorine Effect: The fluorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the indole ring compared to native tryptophan. While this theoretically deactivates the ring toward electrophilic oxidation, the effect is insufficient to render the molecule air-stable.[1] Furthermore, the fluorine substituent can alter the dipole moment, potentially affecting solvation and aggregation kinetics in solution [1].

Photo-Oxidation

Fluorinated indoles retain significant photosensitivity.[1] Exposure to ambient light, particularly in the presence of trace oxygen, accelerates the conversion to NFK. This process is irreversible and results in a characteristic yellow-to-brown discoloration of the solid.[1]

Fmoc Hydrolysis

While the Fmoc group is acid-stable, it is susceptible to premature cleavage in the presence of secondary amines or basic impurities.[1] Moisture ingress can facilitate slow hydrolysis or carbamate breakdown, especially if the storage environment is not strictly neutral.[1]

Defluorination Risks

Although rare in solid state, 6-fluoroindoles can undergo defluorination under specific metabolic or harsh aqueous conditions.[1] In anhydrous storage, this risk is negligible, but it becomes relevant if the reagent is stored as a solution in nucleophilic buffers [2].

Visualization: Degradation & Handling Logic

The following diagram illustrates the critical degradation pathways and the logic behind the storage protocols.

Figure 1: Mechanistic pathways of degradation (Red) and corresponding mitigation strategies (Green).

Storage Protocols: The "Gold Standard"

To maximize shelf life (typically 2-4 years), adherence to the following protocol is mandatory.

Long-Term Storage Conditions

-

Temperature: -20°C is the optimal set point.[1][2] While +4°C is acceptable for active use (weeks), deep freeze is required to arrest oxidative kinetics for months/years [3].

-

Atmosphere: Inert Gas Overlay (Argon/Nitrogen). Upon receipt, the container should be flushed with dry argon. Argon is heavier than air and provides a superior blanket compared to nitrogen.[1]

-

Container: Amber Glass Vials with Teflon-lined caps. The amber glass filters UV radiation, preventing photo-initiated oxidation.[1]

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to maintain low humidity.

Handling & Aliquoting Workflow

Repeated freeze-thaw cycles introduce moisture condensation, the enemy of Fmoc chemistry.[1]

-

Equilibration: Allow the frozen vial to warm to room temperature before opening . This prevents atmospheric moisture from condensing on the cold solid.[1]

-

Aliquot Strategy: If the reagent will be used over multiple sessions, aliquot the bulk powder into single-use amber vials under an inert atmosphere (glove box or funnel cone) immediately after the first opening.

-

Solubilization:

-

Solvents: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are preferred.[1][3]

-

Solution Stability: Do not store in solution. Dissolve immediately prior to use. If storage is unavoidable, keep the solution at -20°C, under argon, for no more than 24 hours. Fluorinated tryptophans in solution are highly prone to oxidation and potential defluorination over time [4].[1]

-

Quality Control & Validation

Before committing this expensive reagent to a synthesis, validate its purity.[1]

Visual Inspection[1][3]

-

Pass: Off-white, crystalline powder.[1]

-

Fail: Yellow, orange, or brown discoloration indicates significant oxidation (formation of kynurenine derivatives). Clumping indicates moisture contamination.[1]

Analytical Verification (HPLC/LC-MS)

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1]

-

Detection: UV at 280 nm (Indole absorption).[1]

-

Criteria: Purity > 98%. Look for early-eluting peaks which often correspond to oxidized species (NFK/KYN) which are more polar than the parent Fmoc-Trp.[1]

References

-

Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. Source:[1] National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Proper Storage and Handling Guidelines for Peptides and Amino Acids. Source: Yanfen Biotech URL:[1][Link]

Sources

Technical Guide: Spectral Profiling of Fmoc-6-fluoro-DL-tryptophan

This guide provides an in-depth technical analysis of Fmoc-6-fluoro-DL-tryptophan, focusing on its spectral characterization (NMR, IR, MS). It is designed for researchers utilizing this compound as a

Executive Summary

This compound (Fmoc-6-F-DL-Trp) is a fluorinated amino acid derivative used primarily as a site-specific reporter in

This guide details the spectral fingerprints required to validate the identity and purity of this compound, distinguishing it from other regioisomers (e.g., 5-fluoro or 4-fluoro variants).

Part 1: Chemical Identity & Structural Logic

Before analyzing spectral data, the structural logic dictates the expected signals. The molecule consists of three distinct domains:

-

The Indole Core: Modified with a highly electronegative fluorine at position C6.

-

The Backbone: A racemic (DL)

-amino acid scaffold. -

The Protecting Group: An Fmoc (fluorenylmethyloxycarbonyl) moiety attached to the

-amine, introducing aromatic complexity and carbamate signatures.

Chemical Profile Table

| Property | Data |

| IUPAC Name | 2-(({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 444.46 g/mol |

| Stereochemistry | DL (Racemic mixture); Optical Rotation |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for validating the regiochemistry of the fluorine substitution.

Experimental Protocol: NMR Sample Preparation

Objective: Maximize signal resolution and prevent exchange of labile protons.

-

Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d (

) is generally poor for free acids and may cause aggregation. -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Equilibration: Allow the sample to sit for 5 minutes to ensure full dissolution of the Fmoc group, which can form gel-like aggregates.

-

Reference: Calibrate

spectra to the residual DMSO pentet (2.50 ppm) and

F NMR Spectroscopy (The Diagnostic Probe)

The fluorine signal is a singlet (or weak doublet due to proton coupling if not decoupled) appearing in a distinct window.

-

Chemical Shift:

ppm (relative to -

Differentiation:

-

4-Fluoro isomer:

ppm -

5-Fluoro isomer:

ppm -

6-Fluoro isomer:

ppm (Downfield shift due to indole nitrogen proximity effects).

-

H NMR Assignments (400 MHz, DMSO-d6)

The spectrum is dominated by the Fmoc aromatics, but the indole region provides the structural proof.

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 12.70 | Broad s | 1H | -COOH | Carboxylic acid proton (often broad/invisible). |

| 10.95 | s | 1H | Indole N-H | Diagnostic for Trp; chemical shift sensitive to H-bonding. |

| 7.88 | d | 2H | Fmoc Ar-H | Fluorenyl C4, C5 protons. |

| 7.60 - 7.75 | m | 3H | Fmoc + Indole | Overlap of Fmoc and Indole H4. |

| 7.55 | dd | 1H | Indole H7 | Key Signal: Split by F6 ( |

| 7.25 - 7.45 | m | 4H | Fmoc Ar-H | Fluorenyl triplets. |

| 7.15 | s (br) | 1H | Indole H2 | Proton adjacent to Nitrogen. |

| 6.85 | td | 1H | Indole H5 | Split by F6 ( |

| 4.20 - 4.35 | m | 3H | Fmoc | Characteristic Fmoc aliphatic region. |

| 4.15 | t | 1H | Fmoc CH | Bridgehead proton. |

| 3.05 - 3.25 | m | 2H | Diastereotopic protons (often complex multiplet). |

C NMR & Fluorine Coupling

The

-

C6 (ipso): ~159 ppm (Doublet,

Hz). -

C5 (ortho): ~107 ppm (Doublet,

Hz). -

C7 (ortho): ~98 ppm (Doublet,

Hz). -

Fmoc Carbonyl: ~156.0 ppm.

-

Acid Carbonyl: ~173.5 ppm.

Diagram: NMR Interpretation Logic

The following diagram illustrates the logical flow for interpreting the NMR data to confirm the 6-fluoro regioisomer.

Caption: Decision tree for validating the 6-fluoro regioisomer using

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is useful for confirming the functional group integrity, specifically the Fmoc carbamate and the carboxylic acid.

Key Absorption Bands (KBr Pellet or ATR)

| Wavenumber ( | Assignment | Description |

| 3300 - 3400 | N-H Stretch | Broad band; Indole N-H and Carbamate N-H overlap. |

| 2900 - 3100 | C-H Stretch | Aromatic (Indole/Fmoc) and Aliphatic ( |

| 1680 - 1720 | C=O Stretch | Doublet often seen: Acid C=O (~1710) and Urethane C=O (~1690). |

| 1520 - 1540 | Amide II | N-H bending / C-N stretching combination. |

| 1140 - 1250 | C-F Stretch | Diagnostic: Aryl C-F stretch. Often appears as a strong band around 1150 |

| 740 | C-H Out-of-Plane | Characteristic of the Fmoc ortho-disubstituted benzene rings. |

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and fragmentation characteristic of Fmoc-amino acids.

Ionization Mode: Electrospray Ionization (ESI)[2]

-

Positive Mode (+): Preferred for molecular ion detection.

-

Negative Mode (-): Useful for the free carboxylic acid.

Spectral Data[1][3]

-

Molecular Weight: 444.46 Da

-

Observed Ions:

- m/z (Base peak in positive mode)

- m/z (Sodium adduct)

- m/z (Dimer, concentration dependent)

- m/z (Negative mode)

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule typically cleaves at the Fmoc linkage.

-

Loss of Fmoc: The dibenzofulvene cation is a stable leaving group.

-

Fragment: m/z 179 (Fluorenyl cation).

-

-

Loss of CO2: Decarboxylation of the tryptophan moiety.

-

Indole Fingerprint: The 6-fluoroindole moiety may generate a fragment at m/z 152 (Fluoro-methylene-indole cation).

Part 5: References

-

Chemical Identity & Properties:

-

F NMR Methodology:

-

Luo, X., et al. (2024). Genetic Encoding of Fluoro-tryptophans for Site-Specific Detection of Conformational Heterogeneity. Journal of the American Chemical Society. Retrieved from [Link]

-

Dingle, T. C., et al. (2020). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. ACS Chemical Biology. Retrieved from [Link]

-

-

Spectral Data Verification:

-

Fmoc Solid Phase Synthesis Context:

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Sources

A Technical Guide to the Application of Fluorinated Amino Acids in Peptide and Protein Studies

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in peptide science, drug discovery, and protein engineering. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the subtle yet powerful modulation of peptide conformation, stability, and biological activity. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical applications of fluorinated amino acids (FAAs). We will delve into the causal mechanisms behind their effects, present detailed experimental workflows, and survey their utility in enhancing therapeutic potential and as probes for advanced biophysical studies.

The Rationale for Fluorination: Augmenting Nature's Building Blocks

Fluorine is the most electronegative element, yet it is exceptionally rare in natural biomolecules, with 4-fluoro-L-threonine being a notable exception.[][2] This scarcity means that introducing fluorine into peptides creates a unique chemical entity that biological systems are not evolved to handle, a feature that can be exploited to great advantage. The rationale for using FAAs stems from several key properties imparted by the fluorine atom:

-

Inductive Effects: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups and modulate the polarity of the amino acid side chain.[] This can influence hydrogen bonding networks and electrostatic interactions critical for peptide structure and receptor binding.

-

Steric and Conformational Control: Despite being the second smallest element, fluorine's van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). This subtle steric bulk can be used to restrict side-chain and backbone conformations.[3][4] For instance, strategic fluorination of proline can predictably bias the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond, thereby enforcing specific secondary structures like β-turns or polyproline II helices.[3][5][6]

-

Enhanced Hydrophobicity (Lipophilicity): The C-F bond is highly polarized but has a very small dipole moment, and fluorinated alkyl groups are significantly more hydrophobic than their hydrocarbon counterparts.[][7] This "superhydrophobicity" can be leveraged to enhance the thermal stability of proteins by reinforcing the hydrophobic core, increase the lipophilicity of peptide drugs to improve membrane permeability, and drive specific protein-protein interactions.[3][7][8]

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. This inherent strength makes it resistant to enzymatic cleavage, particularly by cytochrome P450 oxidases that often metabolize drugs by targeting C-H bonds.[9][10] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block metabolic pathways and extend the in-vivo half-life of peptide therapeutics.[9][11]

The following diagram illustrates the logical flow from fluorine's fundamental properties to its downstream applications in peptide science.

Caption: Causal relationships from fluorine's properties to peptide applications.

Application in Therapeutic Peptide Development

Peptides are an attractive therapeutic modality due to their high specificity and low toxicity, but their development is often hampered by poor metabolic stability and low cell permeability.[7] The incorporation of FAAs is a powerful strategy to overcome these limitations.[7][9][12]

Enhancing Metabolic and Thermal Stability

One of the most significant advantages of FAAs is their ability to increase a peptide's resistance to enzymatic degradation.[9][13]

-

Mechanism of Action: Proteases recognize specific amino acid side chains to bind and cleave the peptide backbone. By replacing a natural amino acid at or near a cleavage site with a fluorinated version, the binding pocket of the protease may no longer accommodate the side chain due to steric or electronic repulsion, thus preventing hydrolysis.[3] For example, studies have shown that side-chain fluorination can significantly increase the stability of peptides in human blood plasma by inhibiting cleavage by enzymes like elastase.[13]

-

Causality: It is crucial to understand that enhanced stability is not guaranteed and is highly context-dependent.[14][15] The position of the FAA relative to the cleavage site, the specific protease, and the degree of fluorination all play a role.[14] A systematic study is often required to identify the optimal position for fluorination.

Fluorination, particularly of hydrophobic residues like leucine or valine within a protein's core, can also dramatically increase thermal stability.[][8] The increased hydrophobicity of fluorinated side chains strengthens the hydrophobic effect, which is a primary driving force for protein folding, leading to a more stable tertiary structure.[3][8]

Modulating Lipophilicity and Cell Permeability

For peptides targeting intracellular proteins, crossing the cell membrane is a major barrier. Increasing a peptide's lipophilicity through fluorination can improve its passive diffusion across the lipid bilayer.[][3]

-

Experimental Insight: The introduction of fluorinated side chains, such as trifluorophenylalanine, can significantly increase a peptide's lipophilicity and, consequently, its ability to traverse cell membranes.[3][9] This has been shown to boost the potency of anticancer peptide prodrugs by enhancing their cellular uptake.[3] Furthermore, fluorinated polypeptides have demonstrated vastly superior permeability and penetration through mucus layers compared to their non-fluorinated analogs, opening doors for transmucosal drug delivery.[16]

The table below summarizes the observed effects of incorporating representative FAAs on key peptide properties.

| Fluorinated Amino Acid | Parent Amino Acid | Key Property Modified | Observed Effect | Citation(s) |

| (4S)-Fluoroproline | Proline | Conformation | Stabilizes polyproline II helix, favors cis amide bond | [3][6] |

| (4R)-Fluoroproline | Proline | Conformation | Stabilizes C4-exo pucker, favors trans amide bond | [3][5] |

| Hexafluoroleucine (Hfl) | Leucine | Thermal Stability | Increases protein melting temperature (Tm) | [7][8] |

| Trifluorophenylalanine | Phenylalanine | Lipophilicity/Stability | Increases resistance to enzymatic degradation, enhances cell uptake | [3][9] |

| Monofluorinated Tryptophan | Tryptophan | Thermal Stability | Minimal impact on Tm, useful as a non-perturbative probe | [11] |

Fluorinated Amino Acids as Probes in Structural Biology

The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a nuclear spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant. Critically, since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous observation of the fluorinated probe.[][17]

-

Sensitivity to Environment: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local chemical environment.[18] Changes in peptide conformation, ligand binding, or solvent exposure will result in measurable changes in the ¹⁹F NMR spectrum. This makes FAAs powerful tools for studying:

-

Minimal Perturbation: Monofluorinated aromatic amino acids, such as 4-fluorophenylalanine, are often considered "isosteric" with their natural counterparts and can be incorporated with minimal perturbation to the overall protein structure and function, making them excellent non-invasive reporters.[11]

The following workflow outlines the key steps in using FAAs for a ¹⁹F NMR-based ligand binding study.

Caption: Workflow for a ¹⁹F NMR ligand binding study using a fluorinated peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with FAAs

The incorporation of FAAs into a peptide sequence is most commonly achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While the process is similar to that for standard amino acids, certain considerations must be taken.

Protocol: Manual Fmoc-SPPS Coupling of a Fluorinated Amino Acid

Objective: To manually couple an Fmoc-protected fluorinated amino acid (e.g., Fmoc-D-3,4,5-Trifluorophenylalanine) onto a growing peptide chain on a solid support resin.

Materials:

-

Peptide-resin (with free N-terminal amine)

-

Fmoc-FAA-OH (3-5 equivalents)

-

Coupling Reagent: HBTU (3-5 equivalents)

-

Base: Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% Piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Reaction vessel with frit and nitrogen bubbling capabilities

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

-

Causality: Complete removal of piperidine is critical as its basicity will neutralize the activated amino acid in the subsequent coupling step, preventing the reaction.

-

-

Activation of the Fluorinated Amino Acid:

-

In a separate vial, dissolve the Fmoc-FAA-OH and HBTU in a minimal amount of DMF.

-

Add DIPEA to the solution. The solution will typically turn yellow, indicating the formation of the active O-acylisourea ester.

-

Allow the activation to proceed for 2-5 minutes.

-

Expert Insight: Some fluorinated amino acids, particularly those with bulky side chains or electron-withdrawing groups near the alpha-carbon, can be less reactive.[7][12] Pre-activation is essential for achieving high coupling efficiency.

-

-

Coupling Reaction:

-

Add the activated Fmoc-FAA solution to the deprotected peptide-resin.

-

Agitate the mixture using nitrogen bubbling for 1-4 hours.

-

Rationale: A longer coupling time compared to standard amino acids is often advisable to ensure the reaction goes to completion, especially for sterically hindered FAAs.

-

-

Monitoring and Washing:

-

Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (clear/yellow beads) indicates successful coupling.

-

If the test is positive, the coupling step should be repeated (double coupling).

-

Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Proceed to Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc-FAA and the coupling of the next amino acid in the sequence.

Conclusion and Future Outlook

Fluorinated amino acids are no longer niche reagents but are now integral components in the toolkit of peptide chemists, biochemists, and drug developers.[7][19] Their ability to rationally modulate peptide properties—enhancing stability, controlling conformation, and improving pharmacokinetic profiles—has proven invaluable.[11][20] The use of ¹⁹F NMR continues to provide unparalleled insights into the dynamic world of peptide interactions and protein folding.[][17]

Future advancements will likely focus on the development of novel synthetic methods to access an even wider diversity of FAAs, including those with stereospecific fluorination.[3][21] As our understanding of the nuanced effects of fluorination becomes more sophisticated, the rational design of next-generation peptide therapeutics, hyperstable proteins, and responsive biomaterials will continue to accelerate, pushing the boundaries of what is possible in medicine and materials science.

References

-

openPR. (2026). Fluorinated Amino Acids Market Touching New Development Level. [Link]

-

Buer, B. C., & Marsh, E. N. (2012). Fluorinated amino acids in protein design and engineering. PubMed. [Link]

-

Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. [Link]

- Marsh Lab.

-

Mykhailiuk, P. K. (2015). Design and Synthesis of Novel 19F-amino Acid: A Promising 19F NMR Label for Peptide Studies. PubMed. [Link]

-

Taylor & Francis Online. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

-

Pharmaffiliates. (2026). Boosting Peptide Stability: The Role of Fluorinated Amino Acids. [Link]

-

MDPI. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

-

Gillis, E. P., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

Wiley Online Library. (2021). Fluorinated peptide biomaterials. [Link]

-

Mortier, J., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

-

Berger, A. A., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed. [Link]

-

Cobb, S. L., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

-

Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. [Link]

-

Horng, J. C., & Raleigh, D. P. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]

-

ACS Publications. Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. [Link]

-

ACS Publications. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

Muttenthaler, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

-

ResearchGate. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Request PDF. [Link]

-

ACS Publications. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. [Link]

-

SciSpace. Fluorescent amino acids as versatile building blocks for chemical biology. [Link]

-

Magnetochemistry. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]

-

Samanta, R., & Sharma, G. V. (2020). Conformational landscape of substituted prolines. PMC. [Link]

-

ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]

-

ChemRxiv. Fluorescent Amino Acid Initiated De Novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. [Link]

-

ResearchGate. (2013). Fluorinated amino acids as 19F-NMR labels for peptides | Request PDF. [Link]

Sources

- 2. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]

- 12. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mr.copernicus.org [mr.copernicus.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. openpr.com [openpr.com]

- 20. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Coupling Efficiency & Protocol for Fmoc-6-fluoro-DL-tryptophan in SPPS

This Application Note is structured as a high-level technical guide for senior researchers. It addresses the specific physicochemical challenges of Fmoc-6-fluoro-DL-tryptophan , particularly focusing on the electronic effects of the fluorine substituent on coupling kinetics and side-reaction profiles, as well as the stereochemical implications of using a racemic (DL) building block.

Executive Summary

The incorporation of This compound (Fmoc-6-F-DL-Trp-OH) into peptides is increasingly utilized for

This guide provides a field-proven protocol to maximize coupling efficiency (>99%), minimize indole alkylation side reactions, and manage the stereochemical outcome.

Technical Background & Mechanistic Insight

Electronic Effects of 6-Fluorine

The fluorine atom at the 6-position of the indole ring is strongly electronegative. This exerts an electron-withdrawing group (EWG) effect on the indole system.

-

Decreased Nucleophilicity: The indole ring is less electron-rich than native tryptophan. This significantly reduces the risk of electrophilic aromatic substitution (alkylation) by tert-butyl cations during the acidic cleavage step, a common plague in Trp synthesis.

-

Acidity of Indole NH: The EWG effect slightly increases the acidity of the indole NH (

shifts lower). While generally stable, avoiding harsh bases (like DBU) for prolonged periods is recommended to prevent potential side reactions, though standard piperidine deprotection is safe.

The "DL" Stereochemical Challenge

Using a DL (racemic) amino acid in SPPS results in a mixture of products. If the peptide chain contains other chiral centers (L-amino acids), the addition of Fmoc-6-F-DL-Trp-OH creates diastereomers (e.g., L-L-L-L -L and L-L-L-D -L).

-

Implication: These diastereomers will likely have distinct retention times on RP-HPLC.

-

Validation: Do not interpret a "split peak" in HPLC as a coupling failure or deletion sequence. It is the expected physical result of the racemic coupling.

Optimized Experimental Protocol

Materials & Reagents[1][2][3]

-

Amino Acid: this compound (0.2 M in DMF).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Rationale: DIC/Oxyma is preferred over HATU/DIPEA for this application. It minimizes the risk of epimerizing adjacent residues and avoids the basic environment of DIPEA, which can be problematic if the fluorinated indole becomes too acidic.

-

-

Resin: Rink Amide ProTide or Wang Resin (Loading 0.3–0.6 mmol/g). Lower loading is preferred to reduce aggregation.

-

Cleavage Cocktail: TFA/TIS/H

O/DODT (92.5:2.5:2.5:2.5).-

Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is a superior scavenger for Trp-containing peptides compared to EDT.

-

Step-by-Step Coupling Workflow

Step 1: Resin Preparation & Swelling

-

Weigh resin into the reaction vessel.

-

Swell in DMF for 30 minutes.

-

Drain and wash with DMF (

min).

Step 2: Fmoc Deprotection[][2]

-

Treat resin with 20% Piperidine in DMF (containing 0.1 M Oxyma to suppress aspartimide formation if Asp is present).

-

Cycle:

min (flow wash), then -

Wash extensively with DMF (

min) to remove all piperidine.-

QC Check: UV monitoring of the deprotection solution (301 nm) confirms Fmoc removal.

-

Step 3: Activation & Coupling (The Critical Step)

-

Stoichiometry: 4-5 equivalents of Fmoc-6-F-DL-Trp-OH relative to resin loading.

-

Activation:

-

Reaction:

-

Add activated mixture to resin.[4]

-

Agitate at Room Temperature for 60 minutes .

-

Optional: For difficult sequences, use microwave irradiation (75°C for 5 min), but RT is usually sufficient for Trp derivatives.

-

Step 4: Monitoring & Capping

-

Perform a Kaiser Test (qualitative).

-

Blue beads: Incomplete coupling

Re-couple using HATU/HOAt/DIPEA (1:1:2). -

Colorless beads: Complete coupling.

-

-

(Optional) Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes.

Step 5: Cleavage & Isolation

-

Wash resin with DCM (

). Dry under nitrogen. -

Add Cleavage Cocktail (TFA/TIS/H

O/DODT).-

Crucial: The inclusion of DODT protects the electron-deficient indole from any rogue alkylation, although 6-F-Trp is naturally more resistant than Trp.

-

-

Incubate for 2–3 hours at RT.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualization: Decision Tree & Mechanism

Figure 1: Coupling Optimization & QC Decision Tree

This logic flow guides the researcher through the coupling process and troubleshooting of the racemic product.

Caption: Operational workflow for Fmoc-6-F-DL-Trp coupling, highlighting the critical QC decision points for racemic product verification.

Data Summary: Coupling Reagent Comparison

The following table summarizes the expected performance of coupling reagents specifically for fluorinated Tryptophan derivatives.

| Parameter | DIC / Oxyma Pure (Recommended) | HATU / DIPEA (Alternative) | HBTU / DIPEA (Legacy) |

| Coupling Efficiency | High (>99%) | Very High (>99.5%) | Moderate to High |

| Racemization Risk | Low | Moderate (if base excess) | Moderate |

| Side Reactions | Minimal (Neutral pH) | Risk of Guanidinylation | Risk of Guanidinylation |

| Solubility | Excellent in DMF | Good | Good |

| Notes | "Greener" profile; safer for Trp stability. | Use for sterically hindered sequences only. | Not recommended for Trp analogs. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Motsenbocker, M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications.

-

Cayman Chemical. (2022).[5] 6-fluoro-DL-Tryptophan Product Information.

-

Merkx, R., et al. (2013). Chemoselective coupling of fluorinated tryptophan. Journal of Peptide Science.

Sources

Application Note: Optimized Fmoc Deprotection of 6-Fluoro-DL-Tryptophan in Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids, such as 6-fluoro-DL-tryptophan, is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced stability, binding affinity, and unique pharmacological profiles. However, the successful use of these analogs in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) requires a nuanced understanding of their chemical properties. This application note provides a detailed guide to the Fmoc deprotection of 6-fluoro-DL-tryptophan, addressing the specific chemical considerations imparted by the electron-withdrawing fluorine substituent. We present the core mechanism of Fmoc deprotection, discuss potential side reactions, and offer validated protocols and quality control workflows to ensure high-fidelity peptide synthesis.

The Fundamental Mechanism of Fmoc Deprotection

The Fmoc protecting group is prized in SPPS for its stability to acidic conditions and its clean, base-labile removal. The deprotection process is a classic example of a base-catalyzed β-elimination (E1cB) reaction.

Causality of the Mechanism:

-

Proton Abstraction: The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton from the C9 position of the fluorenyl ring. The electron-withdrawing nature of the fluorene system makes this proton particularly susceptible to removal.[1]

-

β-Elimination: This abstraction generates a carbanion intermediate. The system then undergoes elimination, breaking the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

-

Scavenging: The excess piperidine in the reaction mixture serves a second crucial role: it acts as a nucleophile that traps the electrophilic DBF. This reaction forms a stable dibenzofulvene-piperidine adduct, preventing the DBF from reacting with the newly deprotected N-terminal amine of the peptide chain, which would otherwise lead to chain termination.[1]

Caption: Base-catalyzed E1cB mechanism of Fmoc deprotection.

Unique Considerations for 6-Fluoro-DL-Tryptophan

The indole side chain of tryptophan is notoriously sensitive to side reactions, particularly oxidation and alkylation by carbocations generated during SPPS, especially during the final acid-mediated cleavage from the resin.[2][3] The introduction of a fluorine atom at the 6-position of the indole ring modifies its electronic properties, which has important implications for its stability.

The Role of the 6-Fluoro Substituent: Fluorine is a strongly electron-withdrawing atom. Its presence on the indole ring decreases the electron density of the aromatic system.[4] This has two primary consequences:

-

Increased Stability: The electron-deficient ring is less susceptible to electrophilic attack. This means it is inherently more resistant to oxidation and alkylation by stray electrophiles (e.g., carbocations from other protecting groups) compared to native tryptophan. This enhanced stability is a significant advantage.

-

No Indole Protection Required: For many sequences, the inherent stability of the 6-fluoroindole ring may obviate the need for a side-chain protecting group (like the commonly used Boc group for standard Trp), simplifying the synthesis and reducing costs.[2][5]

While the deprotection of the alpha-amino Fmoc group itself is not directly impacted by the side chain's electronics, ensuring the stability of the side chain throughout all synthesis cycles is paramount.

Caption: Effect of 6-fluoro substitution on indole ring stability.

Experimental Protocols

The following protocols are designed for manual SPPS in a fritted syringe or reaction vessel. They can be adapted for automated synthesizers.

Protocol 3.1: Standard Fmoc Deprotection Conditions

This protocol is the recommended starting point and is effective for the vast majority of sequences containing 6-fluoro-DL-tryptophan.

Table 1: Reagents and Conditions for Standard Protocol

| Parameter | Value/Reagent | Purpose |

| Resin Loading | 0.1 - 0.6 mmol/g | Standard range for SPPS |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Base for Fmoc removal and DBF scavenger |

| Reagent Volume | 10 mL per gram of resin | Ensures complete wetting of resin |

| Deprotection Time | 1 x 3 minutes, then 1 x 7-10 minutes | Two-step process for efficient removal |

| Washing Solvent | N,N-Dimethylformamide (DMF) | Removes reagents and byproducts |

| Agitation | Gentle bubbling with N₂ or orbital shaking | Ensures efficient mass transfer |

| Temperature | Room Temperature (20-25°C) | Standard condition for Fmoc deprotection |

Step-by-Step Methodology:

-

Resin Preparation: After the coupling of Fmoc-6-fluoro-DL-tryptophan-OH is complete (confirmed by a negative Kaiser test), drain the reaction vessel.

-

Solvent Wash: Wash the peptidyl-resin with DMF (3 x 10 mL/g) to remove residual coupling reagents.

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes and then drain the solution. This initial, short treatment removes the bulk of the Fmoc groups.

-

Final Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for 7-10 minutes.[6] The deprotection kinetics for some amino acids can require at least 10 minutes for full removal.[6]

-

Drain and Wash: Drain the deprotection solution. Thoroughly wash the resin with DMF (5-6 x 10 mL/g) to completely remove the piperidine and the DBF-piperidine adduct.[7]

-

Quality Control: Perform a Kaiser test (see Section 4.1) to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates successful deprotection.

-

Proceed to Next Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 3.2: Optimized Conditions for Difficult Sequences

For sequences prone to aggregation or where standard deprotection is found to be sluggish, an alternative protocol using a stronger base system may be beneficial.

Table 2: Reagents and Conditions for Optimized Protocol

| Parameter | Value/Reagent | Purpose |

| Deprotection Reagent | 2% DBU, 5% Piperazine in NMP | Faster, more potent deprotection system |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Superior solvent for aggregated sequences |

| Deprotection Time | 1 x 1 minute, then 1 x 3 minutes | Significantly faster kinetics |

| Washing Solvent | NMP | Removes reagents and byproducts |

Rationale for Optimization: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, organic superb-base that can significantly accelerate Fmoc removal.[8] It is used in combination with a secondary amine like piperazine, which acts as the DBF scavenger.[8][9] NMP is often a better solvent than DMF for disrupting secondary structures in growing peptide chains, thereby improving reaction efficiency.

Step-by-Step Methodology:

-

Resin Preparation: As in Protocol 3.1, start with the fully coupled peptidyl-resin.

-

Solvent Wash: Wash the resin with NMP (3 x 10 mL/g).

-

Deprotection: Add the 2% DBU/5% Piperazine in NMP solution. Agitate for 1 minute, drain, then add a fresh aliquot and agitate for an additional 3 minutes.

-

Drain and Wash: Drain the solution and wash thoroughly with NMP (5-6 x 10 mL/g).

-

Quality Control: Perform a Kaiser test to confirm deprotection.

-

Proceed to Next Coupling: Continue with the next coupling step.

Quality Control and Monitoring: A Self-Validating System

Every protocol must be validated. In SPPS, in-process controls are essential for ensuring the final product's quality and minimizing deletion sequences.

In-Process Monitoring

The Kaiser Test (Qualitative): The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[10][11]

-

Positive Result (After Deprotection): A few beads are taken from the resin, washed, and treated with ninhydrin reagents. An intense blue color on the beads and in the solution confirms that the Fmoc group has been successfully removed.[12]

-

Negative Result (After Coupling): After the subsequent amino acid coupling step, the test should yield a yellow/colorless result, confirming that the free amine has been successfully acylated.[12]

UV-Vis Monitoring (Quantitative): The DBF-piperidine adduct has a strong UV absorbance maximum around 301 nm.[13] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is a powerful tool for monitoring kinetics and ensuring deprotection goes to completion, especially in automated synthesizers.[14][15]

Caption: In-process quality control workflow for Fmoc deprotection.

Final Peptide Analysis

After the synthesis is complete, the peptide must be cleaved from the resin, globally deprotected, and analyzed.

-

Cleavage Cocktail: For peptides containing tryptophan analogs, even stabilized ones, a cleavage cocktail containing scavengers is essential to quench carbocations. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7]

-

Analysis: The purity of the crude peptide should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Mass Spectrometry (MS).

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Weakly positive or negative Kaiser test) | - Insufficient deprotection time.- Peptide aggregation hindering reagent access.- Degraded piperidine solution. | - Extend the second deprotection step to 15-20 minutes.- Switch to Protocol 3.2 using NMP and a DBU/Piperazine cocktail.- Use a fresh, high-quality piperidine/DMF solution. |

| Deletion of Residue (Detected in final MS) | - Incomplete deprotection in the previous cycle, leading to no available amine for coupling. | - Implement rigorous Kaiser testing after every deprotection step.- Consider extending deprotection times as a standard part of the protocol for longer peptides. |

| Side Product Formation (Unexpected mass in final MS) | - Dibenzofulvene reacting with the peptide N-terminus.- Diketopiperazine formation (especially at the dipeptide stage).[8][9] | - Ensure the deprotection solution is not left on the resin for excessively long periods.- Ensure thorough washing after deprotection to remove all adducts.- For known difficult dipeptide sequences, consider using pre-formed dipeptides. |

Conclusion

The successful incorporation of 6-fluoro-DL-tryptophan into synthetic peptides is readily achievable with a robust understanding of Fmoc deprotection chemistry. The electron-withdrawing nature of the fluorine substituent enhances the side-chain's stability, often simplifying synthesis. Standard deprotection with 20% piperidine in DMF is typically sufficient, but optimized protocols using DBU/piperazine in NMP are available for challenging sequences. Rigorous in-process monitoring via the Kaiser test and, where possible, UV-Vis analysis, provides a self-validating framework that ensures the high fidelity of the final peptide product.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Optimized Fmoc-removal strategy to suppress the traceless and conventional diketopiperazine formation in solid-phase peptide synthesis. ACS Omega, 7(14), 11945-11953. [Link]

-

Reig, F., et al. (1995). Ultraviolet monitoring (λ 301 nm) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. Letters in Peptide Science, 2(2), 191-198. [Link]

-

Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Test. Springer Nature. [Link]

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4448. [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Technical Support. [Link]

-

Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis. Journal of Peptide Science, 12(5), 333-337. [Link]

-

Liskamp, R. M. J., et al. (2000). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Research, 56(5), 299-307. [Link]

-

AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). AAPPTec Technical Support. [Link]

-

Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

-

van der Velden, W., et al. (2017). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Biochemistry, 56(30), 3940–3948. [Link]

Sources

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Cleavage and Deprotection of Peptides Containing 6-Fluorotryptophan

Precision Protocols for Fluorinated Indoles in SPPS

Abstract

The incorporation of 6-fluorotryptophan (6-F-Trp) into peptides provides a powerful handle for 19F-NMR structural studies and alters local hydrophobicity for metabolic stability. However, the indole moiety of tryptophan is notoriously susceptible to alkylation and oxidation during acidic cleavage in Solid-Phase Peptide Synthesis (SPPS). While the electron-withdrawing nature of the fluorine substituent at the 6-position theoretically reduces nucleophilicity, it does not eliminate the risk of irreversible side reactions. This Application Note provides a scientifically grounded, high-integrity protocol for the cleavage and deprotection of 6-F-Trp-containing peptides, prioritizing the preservation of the fluorinated indole and the prevention of tert-butylation.

Mechanistic Insight: The Fluorine Effect on Indole Reactivity

To design an effective cleavage protocol, one must understand how the 6-fluoro substituent alters the reactivity of the tryptophan side chain compared to native tryptophan.

-

Electronic Deactivation: The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the indole ring. This reduces the electron density of the aromatic system.

-

Alkylation Susceptibility: Native tryptophan is prone to electrophilic aromatic substitution (alkylation) by reactive carbocations (e.g., tert-butyl cations released from Boc/tBu protecting groups) at the C2, C5, and C7 positions. The electron-deficient nature of 6-F-Trp makes it less nucleophilic than native Trp, theoretically reducing the rate of alkylation.

-

The "False Security" Trap: Despite reduced nucleophilicity, the high concentration of carbocations generated during global deprotection (especially in sequences with multiple Arg(Pbf), Lys(Boc), or Glu/Asp(OtBu) residues) can still overwhelm the indole. Therefore, scavengers remain non-negotiable .

-

Oxidative Stability: The indole ring is also sensitive to oxidation (forming oxindoles). The fluorine substituent does not significantly protect against oxidative pathways; thus, oxygen exclusion and thio-scavengers are critical.

Critical Reagents & Scavenger Selection

For peptides containing 6-F-Trp, we recommend a High-Capacity Scavenger Cocktail (modified Reagent K or Cocktail B) rather than the standard TFA/Water/TIS mixture. The inclusion of thiols is mandatory to protect the indole.

Table 1: Recommended Scavenger Cocktail (Cocktail F)

Designed for high-fidelity recovery of fluorinated Trp peptides.

| Component | Volume Ratio (%) | Function | Mechanism of Action |

| TFA (Trifluoroacetic Acid) | 82.5% | Solvent & Acid | Cleaves resin linker and acid-labile protecting groups. |

| Phenol | 5% | Scavenger | Traps Pbf/Pmc cations (from Arginine) and prevents tyrosine O-alkylation. |

| Thioanisole | 5% | Scavenger | Accelerates removal of Pbf/Pmc groups; reduces potential methionine sulfoxides. |

| Water | 5% | Scavenger | Hydrolyzes reactive trifluoroacetyl esters; traps t-butyl cations. |

| EDT (1,2-Ethanedithiol) | 2.5% | Critical Scavenger | Specific protection for Trp/6-F-Trp against alkylation; reduces oxidized species. |

Note: If EDT is objectionable due to odor, DODT (3,6-dioxa-1,8-octanedithiol) can be substituted at the same percentage.

Detailed Experimental Protocol

Phase A: Preparation

-

Resin Washing: Ensure the peptidyl-resin is washed thoroughly with DCM (3x) and MeOH (3x) to remove traces of DMF/piperidine, which can form amide adducts during cleavage. Dry the resin completely under nitrogen or vacuum. Residual DCM can reduce cleavage efficiency.

-

Equipment: Use a round-bottom flask with a magnetic stir bar or a dedicated cleavage reactor. Do not use polystyrene vessels (TFA dissolves them).

Phase B: The Cleavage Reaction

-

Cocktail Preparation: Premix the scavengers (Phenol, Thioanisole, Water, EDT) before adding TFA. This prevents exothermic spikes from degrading sensitive scavengers. Add TFA last.

-

Caution: Phenol is solid at RT; dissolve it in the thioanisole/EDT mixture first.

-

-

Addition: Add the "Cocktail F" to the dry resin. Use approximately 10–15 mL of cocktail per gram of resin .

-

Reaction Conditions:

-

Temperature: Room Temperature (20–25°C).

-

Atmosphere: Blanket the reaction vessel with Nitrogen (N₂) or Argon. This is crucial to prevent oxidation of the 6-F-Trp indole into 6-fluoro-oxindole.

-

Time:

-

Standard sequences: 2.5 to 3 hours .

-

Sequences with multiple Arg(Pbf): 3 to 4 hours .

-

-

-

Agitation: Gentle stirring or orbital shaking. Avoid vigorous vortexing which can pulverize the resin.

Phase C: Precipitation & Isolation

-

Filtration: Filter the reaction mixture through a fritted glass funnel or polypropylene cartridge into a 50 mL centrifuge tube. Wash the resin beads with a small volume (1–2 mL) of fresh TFA.

-

Precipitation:

-

Pre-cool Diethyl Ether (or MTBE) to -20°C.

-

Add the TFA filtrate dropwise into a 10-fold excess of cold ether.[1]

-

Observation: The peptide should precipitate as a white/off-white flocculent solid.

-

-

Centrifugation: Centrifuge at 3000–4000 rpm for 5 minutes at 4°C. Decant the supernatant.

-

Washing: Resuspend the pellet in cold ether, vortex gently, and centrifuge again. Repeat this wash step 3 times to ensure complete removal of scavengers (especially EDT and phenol).

-

Drying: Dry the pellet under a gentle stream of nitrogen, then lyophilize from Water/Acetonitrile (with 0.1% TFA).

Visualization of Workflows

Diagram 1: Cleavage Workflow Logic

This flowchart illustrates the critical decision points and physical steps for processing 6-F-Trp peptides.

Caption: Optimized workflow for 6-F-Trp peptide cleavage, emphasizing scavenger selection and inert atmosphere.

Diagram 2: Scavenger Mechanism (The "Trap")

Understanding why EDT and Thioanisole are needed to protect the 6-F-Indole ring.

Caption: Competitive kinetics: Scavengers must trap carbocations faster than they react with the 6-F-Trp indole.

Analytical Validation & Troubleshooting

HPLC Analysis:

-

Column: C18 Reverse Phase.

-